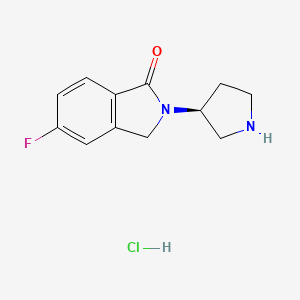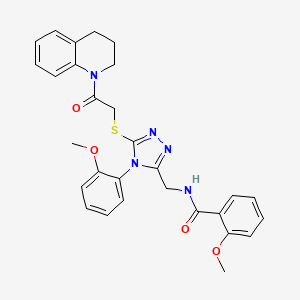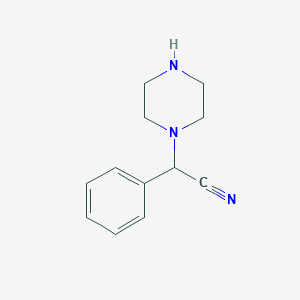
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound that has been extensively studied for its potential applications in various fields of research and industry. It is used for research and development .
Molecular Structure Analysis
The molecular formula of (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is C12H14N2O・HCl . The molecular weight is 238.71 . The structure of this compound is not directly available, but similar compounds have structures available .Scientific Research Applications
Fluorescence Imaging Applications
A study by Gao et al. (2014) presented a new class of isoindolin-1-one-based BF2 complexes containing pyridine or benzothiazole groups, prepared via a "one-pot" reaction. These novel dyes exhibit broad and intense absorption and emission bands in solution with high fluorescence quantum yields, larger Stokes shifts, and higher photostability compared to classical BODIPYs. These characteristics suggest potential applications in biotechnology and material sciences as fluorescent molecules (Gao et al., 2014).
Alzheimer's Disease Research
Lohith et al. (2018) characterized 18F-MK-6240, a PET tracer targeting neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. The study found that 18F-MK-6240 exhibited favorable kinetics and high binding levels to brain regions with NFT deposition in Alzheimer's disease subjects, supporting its potential application in longitudinal studies of the disease (Lohith et al., 2018).
Synthetic Chemistry
In synthetic chemistry, Wu and Chen (2003) developed a facile synthetic method for 2-fluoroindolizines from HCFC-133a and HFC-134a, demonstrating the versatility of fluorine-containing compounds in synthesizing novel heterocycles (Wu & Chen, 2003). Furthermore, Zhang et al. (2015) discovered a cobalt-catalyzed synthesis of pyrrolidinones from aliphatic amides and terminal alkynes through a C-H bond functionalization process, extending the applications of nitrogen-containing heterocycles in organic synthesis (Zhang et al., 2015).
Neuropharmacology
In neuropharmacology, Anand and Filler (1976) explored the fluorination of nitrogen-containing aromatics with xenon difluoride, highlighting the chemical modifications possible for compounds like (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride to tune their pharmacological properties (Anand & Filler, 1976).
Mechanism of Action
Safety and Hazards
The safety data sheet for (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride provides information on its hazards. It is not classified under the GHS classification . In case of inhalation, skin or eye contact, or if swallowed, medical attention is advised . It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
5-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-8(5-9)7-15(12(11)16)10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMKLKNVUSRTAD-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-chlorophenyl)-N'-hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2815084.png)
![5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2815085.png)
![Ethyl 1-(6-butyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815086.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2815089.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2815090.png)


![(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2815097.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2815098.png)
![methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2815102.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2815105.png)
